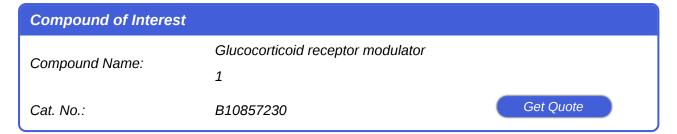


# structure activity relationship of Glucocorticoid receptor modulator 1

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# Introduction to GRM-01: A Selective Glucocorticoid Receptor Modulator

GRM-01 is a novel, orally available, non-steroidal selective glucocorticoid receptor agonist and modulator (SEGRAM) developed to minimize the adverse effects associated with chronic glucocorticoid therapy.[1][2][3][4][5] The primary goal in the development of SEGRAMs like GRM-01 is to separate the desired anti-inflammatory effects, primarily mediated by transrepression of pro-inflammatory genes, from the undesirable metabolic and other side effects, which are largely attributed to the transactivation of other genes.[1][2][6][7] GRM-01 has demonstrated a pharmacological profile characterized by a dissociation of its anti-inflammatory efficacy from markers of adverse effects on glucose and bone metabolism.[1][3] [4][5] It is a potent and selective ligand for the human glucocorticoid receptor (GR) and shows partial transactivation at the GR compared to traditional glucocorticoids like prednisolone.[1][2] [3][4][5]

## Quantitative Structure-Activity Relationship Data

The following tables summarize the key quantitative data for GRM-01 in comparison to the classical glucocorticoid, prednisolone.

## **Table 1: Nuclear Hormone Receptor Binding Affinity**



| Compound                           | Receptor                        | Kı (nM)       | % Inhibition at 10<br>μΜ |
|------------------------------------|---------------------------------|---------------|--------------------------|
| GRM-01                             | Glucocorticoid<br>Receptor (GR) | 12            | -                        |
| Progesterone<br>Receptor (PR)      | 3,700                           | -             |                          |
| Mineralocorticoid<br>Receptor (MR) | >10,000                         | 14%           |                          |
| Prednisolone                       | Glucocorticoid<br>Receptor (GR) | 8.8           | -                        |
| Progesterone<br>Receptor (PR)      | 1,200                           | 12.1% - 30.7% |                          |
| Mineralocorticoid<br>Receptor (MR) | >10,000                         | No Inhibition | -                        |

Data sourced from in vitro binding assays.[1][2]

# **Table 2: In Vitro Functional Activity**



| Compound     | Receptor                           | Assay Type      | EC50 (nM)                                       | Mean<br>Activation /<br>Efficacy (%) |
|--------------|------------------------------------|-----------------|---|--------------------------------------|
| GRM-01       | GR                                 | Transactivation | 60.2 ± 32.8                                     | 31.8 ± 3.5                           |
| PR           | Transactivation                    | -               | No detectable<br>transactivation<br>up to 10 μM |                                      |
| MR           | Transactivation                    | -               | No detectable<br>transactivation<br>up to 10 μM |                                      |
| GR           | TAT Activity<br>(HepG2)            | -               | 14.0 ± 6.4                                      | _                                    |
| -            | Osteoprotegerin<br>Release (MG-63) | -               | 58% inhibition                                  |                                      |
| Prednisolone | GR                                 | Transactivation | 24.3 ± 0.5                                      | 80.5 ± 2.2                           |
| PR           | Transactivation                    | -               | No detectable transactivation                   |                                      |
| MR           | Transactivation                    | 11.8 ± 3.2      | 66.4 ± 4.7                                      | _                                    |
| GR           | TAT Activity<br>(HepG2)            | 283.5 ± 113.0   | 92.4 ± 5.3                                      | _                                    |
| -            | Osteoprotegerin<br>Release (MG-63) | -               | 100% inhibition                                 | _                                    |

Data sourced from in vitro functional reporter gene assays and cellular assays.[1][2][3][4][5]

# **Signaling Pathways and Mechanism of Action**

Glucocorticoids exert their effects through the glucocorticoid receptor, which, upon ligand binding, translocates to the nucleus and modulates gene expression through two primary mechanisms: transactivation and transrepression.[1][8][9]

### Foundational & Exploratory





- Transactivation: The GR dimer binds directly to Glucocorticoid Response Elements (GREs)
  in the promoter regions of target genes, generally leading to increased gene transcription.
  This mechanism is associated with many of the metabolic side effects of glucocorticoids.
- Transrepression: The ligand-bound GR interacts with other transcription factors, such as NFκB and AP-1, inhibiting their pro-inflammatory activity. This is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids.

GRM-01 is designed to preferentially engage in transrepression over transactivation, leading to a separation of its therapeutic anti-inflammatory effects from transactivation-driven side effects. [1][2]



Cytoplasm Binds Translocates **Nucleus** Translocation Inhibits Binds (partially) NF-κB / AP-1 GRE

**GRM-01 Mechanism of Action** 

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Caption: GRM-01 binds to GR, leading to nuclear translocation and selective gene modulation.



## **Experimental Protocols and Workflows**

Detailed methodologies for the key experiments cited are provided below.

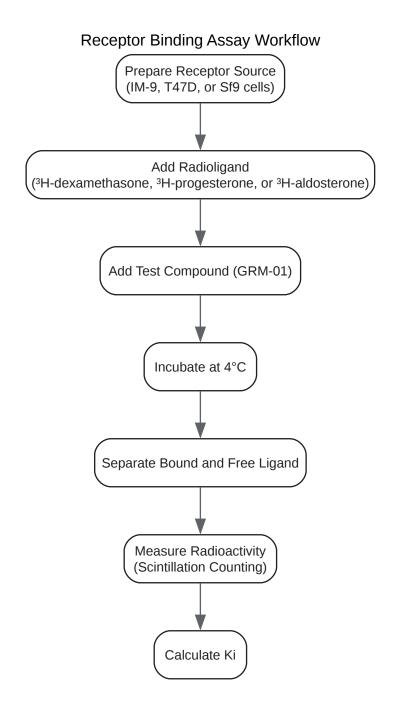
### **Nuclear Hormone Receptor Binding Assays**

This protocol assesses the binding affinity of a compound to the glucocorticoid, progesterone, and mineralocorticoid receptors.

#### Methodology:

- Glucocorticoid Receptor (GR) Binding:
  - Source: Supernatants from lysed human B lymphoblast IM-9 cells, endogenously expressing human GR.[1][2]
  - Radioligand: 3H-dexamethasone (final concentration 1.5 nM).[1][2]
  - Incubation: 20 hours at 4°C.[1]
  - Detection: Scintillation counting of bound radioligand.[1]
- Progesterone Receptor (PR) Binding:
  - Source: Adherent human epithelial breast carcinoma T47D cell line.[1]
  - Radioligand: <sup>3</sup>H-progesterone (final concentration 0.5 nM).[1]
  - Incubation: 6 hours at 4°C.[1]
  - Detection: Scintillation counting.[1]
- Mineralocorticoid Receptor (MR) Binding:
  - Source: Insect Sf9 cells recombinantly overexpressing human MR.[1]
  - Radioligand: <sup>3</sup>H-aldosterone (final concentration 0.4 nM).[1]
  - Detection: Inhibition of radioligand binding is measured.[1]





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Caption: Workflow for determining the binding affinity of GRM-01 to nuclear hormone receptors.

## In Vitro Functional Reporter Gene Assays





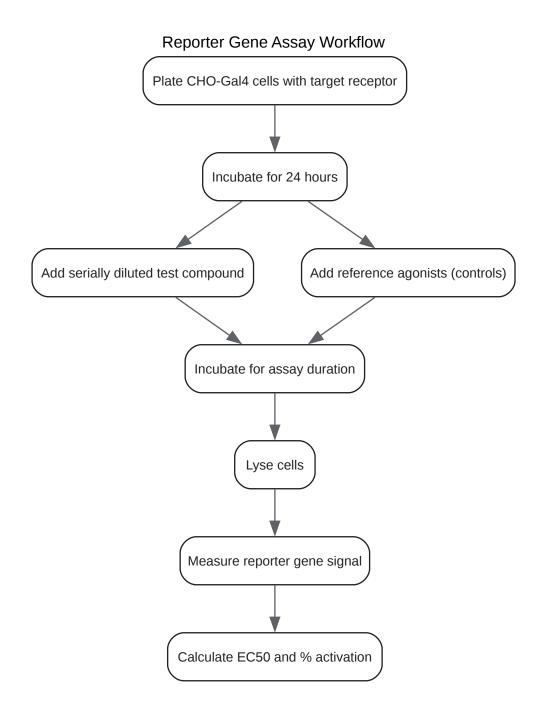


These assays determine the functional activity (transactivation) of a compound at the GR, PR, and MR.

#### Methodology:

- Cell Culture: Cryo-preserved CHO-Gal4 cells with GR, PR, or MR are plated in 384-well plates at 7,500 cells/well and incubated for 24 hours.[1]
- Compound Addition: The medium is replaced with assay buffer containing serially diluted test compound (0.003  $\mu$ M to 10  $\mu$ M in 0.5% DMSO).[1]
- Controls: Reference agonists (beclomethasone for GR, progesterone for PR, fludrocortisone for MR) are used as positive controls.[1]
- Incubation and Lysis: Cells are incubated, then lysed to measure reporter gene expression (e.g., luciferase activity).
- Data Analysis: EC<sub>50</sub> and percent activation are calculated relative to the reference agonist.





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Caption: Workflow for assessing the functional transactivation activity of GRM-01.



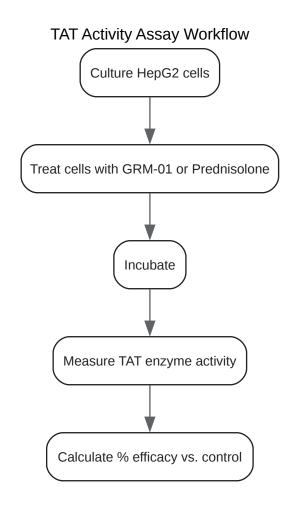
# Tyrosine Aminotransferase (TAT) Activity Assay in Human Hepatocytes

This assay measures the gluconeogenic potential of a compound by assessing the induction of the TAT enzyme in a human hepatoma cell line.

#### Methodology:

- Cell Line: Human hepatoma cell line, HepG2, is used as it is a model for liver gluconeogenesis.[1]
- Treatment: HepG2 cells are treated with the test compound (GRM-01) or a positive control (prednisolone).[1]
- Enzyme Activity Measurement: The induction of TAT enzyme activity is determined.
- Data Analysis: The efficacy of TAT induction is calculated as a percentage relative to the positive control.[1]





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Caption: Workflow for determining the effect of GRM-01 on TAT activity in HepG2 cells.

## Conclusion

GRM-01 represents a significant advancement in the development of selective glucocorticoid receptor modulators. Its high affinity and selectivity for the glucocorticoid receptor, coupled with its partial transactivation activity, provide a promising pharmacological profile. The dissociation of its anti-inflammatory effects from markers of glucose and bone metabolism side effects in preclinical studies highlights its potential as a safer alternative to traditional glucocorticoid therapies. The data and protocols presented in this guide offer a solid foundation for further



investigation into the structure-activity relationships of GRM-01 and related non-steroidal SEGRAMs, paving the way for the development of next-generation anti-inflammatory drugs.

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